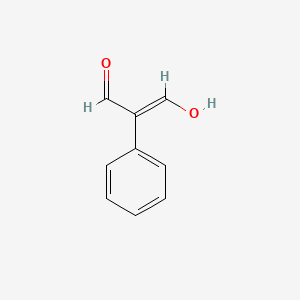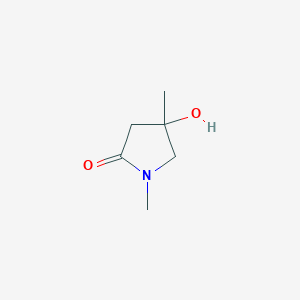
4-Hydroxy-1,4-dimethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1,4-dimethylpyrrolidin-2-one is a five-membered lactam, a type of heterocyclic compound containing nitrogen. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the hydroxyl group and the dimethyl substitution on the pyrrolidinone ring makes this compound unique and potentially useful in various scientific fields.
Preparation Methods
The synthesis of 4-Hydroxy-1,4-dimethylpyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 4-hydroxy-2-pyrrolidinone with methylating agents under controlled conditions . Industrial production methods often utilize catalytic processes to enhance yield and purity. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the methylation process .
Chemical Reactions Analysis
4-Hydroxy-1,4-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone, while reduction results in an alcohol .
Scientific Research Applications
4-Hydroxy-1,4-dimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,4-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The dimethyl substitution can affect the compound’s lipophilicity and its ability to cross cell membranes . These properties enable the compound to modulate enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
4-Hydroxy-1,4-dimethylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
4-Hydroxy-2-pyrrolidinone: Lacks the dimethyl substitution, resulting in different chemical and biological properties.
1,4-Dimethylpyrrolidin-2-one: Lacks the hydroxyl group, affecting its reactivity and applications.
3-Hydroxy-4,4-dimethylpyrrolidin-2-one: Has a different substitution pattern, leading to variations in its chemical behavior and uses.
The unique combination of the hydroxyl group and dimethyl substitution in this compound makes it distinct and valuable for specific applications .
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
4-hydroxy-1,4-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-6(9)3-5(8)7(2)4-6/h9H,3-4H2,1-2H3 |
InChI Key |
HUZKERNJHZHDKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


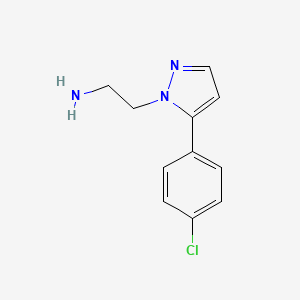
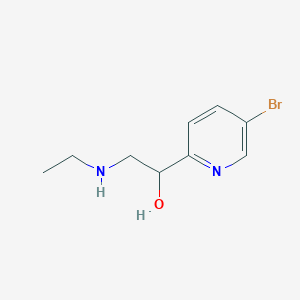
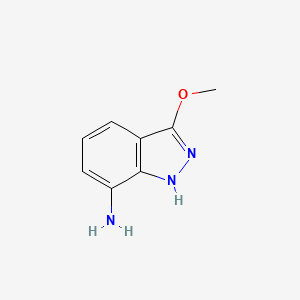
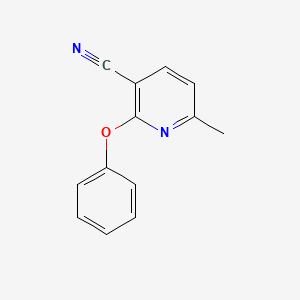
![5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one](/img/structure/B13011042.png)

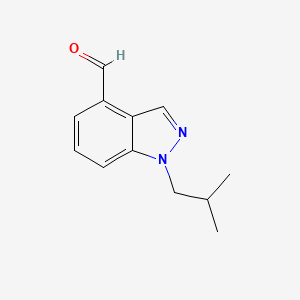
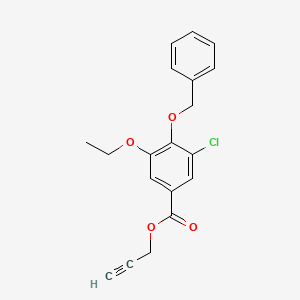
![2-[(Tert-butoxycarbonyl)amino]thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13011070.png)
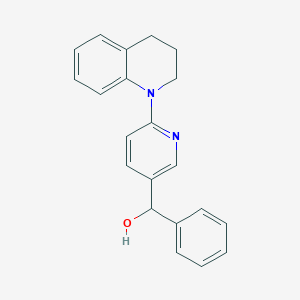
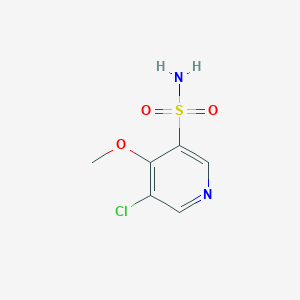
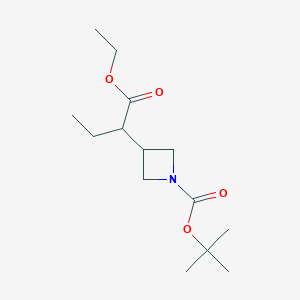
![5,6-Dimethylbenzo[d]isothiazole](/img/structure/B13011090.png)
